molecular formula C22H29N5O7 B12715840 1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione CAS No. 136470-68-3

1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione

Cat. No.: B12715840
CAS No.: 136470-68-3
M. Wt: 475.5 g/mol
InChI Key: LUOIPSKJMNSZBV-UHFFFAOYSA-N
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Description

1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione is a complex organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione typically involves multi-step organic reactions. One common approach is the condensation of anthraquinone derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of efficient purification techniques, such as crystallization or chromatography, to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, which can exhibit different physical and chemical properties depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione involves its interaction with molecular targets such as DNA and topoisomerase enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. Additionally, it can inhibit topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby inducing cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-(Dimethyloxidoamino)ethyl)amino)-5,8-dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with DNA and inhibit topoisomerase enzymes makes it a promising candidate for further research in medicinal chemistry and drug development.

Properties

CAS No.

136470-68-3

Molecular Formula

C22H29N5O7

Molecular Weight

475.5 g/mol

IUPAC Name

1-[2,2-bis[hydroxy(methyl)amino]ethylamino]-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C22H29N5O7/c1-26(33)16(27(2)34)11-25-13-4-3-12(24-8-7-23-9-10-28)17-18(13)22(32)20-15(30)6-5-14(29)19(20)21(17)31/h3-6,16,23-25,28-30,33-34H,7-11H2,1-2H3

InChI Key

LUOIPSKJMNSZBV-UHFFFAOYSA-N

Canonical SMILES

CN(C(CNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)N(C)O)O

Origin of Product

United States

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